4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 304897-49-2
VCID: VC21061408
InChI: InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12,17H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol

4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester

CAS No.: 304897-49-2

Cat. No.: VC21061408

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester - 304897-49-2

Specification

CAS No. 304897-49-2
Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
IUPAC Name tert-butyl 4-[(4-aminophenyl)methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12,17H2,1-3H3
Standard InChI Key ZTYRRWNDQSVOCL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N

Introduction

Chemical Properties and Structure

Molecular Characteristics

4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester possesses distinct molecular properties that define its chemical behavior and applications. Table 1 summarizes these key characteristics:

PropertyValue
CAS Number304897-49-2
Molecular FormulaC16H25N3O2
Molecular Weight291.39 g/mol
Standard Purity≥96%
PubChem CID12045001

The compound features a central piperazine ring with a 4-aminobenzyl group attached at one nitrogen atom and a tert-butyloxycarbonyl (Boc) protecting group at the other. This structure creates a molecule with multiple functional sites that can participate in various chemical reactions .

Structural Identifiers

For computational chemistry and database purposes, the compound can be identified using the following notations:

  • InChI: InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12,17H2,1-3H3

  • InChIKey: ZTYRRWNDQSVOCL-UHFFFAOYSA-N

  • SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N

These identifiers are crucial for database searches, molecular modeling, and cheminformatics applications.

Applications in Research and Development

Pharmaceutical Development

4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester serves as a key intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological disorders. The piperazine scaffold is found in numerous clinically approved drugs, and this particular derivative provides a versatile platform for further functionalization .

The compound's structure allows for selective modification at the primary amine, enabling the creation of libraries of potential drug candidates. Additionally, the Boc protecting group can be removed under mild conditions to expose the secondary amine for further derivatization .

Antimicrobial Research

Piperazine derivatives, including those related to 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester, have shown promise in antimicrobial research. Particularly, they serve as intermediates in the synthesis of oxazolidinone antimicrobials, which represent a class of synthetic antimicrobial agents effective against gram-positive pathogens .

These compounds act by inhibiting protein synthesis at a very early stage, preventing the formation of ribosomal initiation complexes involving 30S and 50S ribosomes. This unique mechanism of action makes them effective against pathogens resistant to other clinically useful antibiotics .

Biochemical Research

In biochemical research, 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester is utilized in studies related to receptor binding and signaling pathways. The compound helps researchers understand drug interactions at a molecular level, providing insights into structure-activity relationships and potential therapeutic applications .

Neuroscience Studies

Researchers employ this compound to explore effects on neurotransmitter systems, contributing to the development of new treatments for mental health conditions. The piperazine ring system is a common pharmacophore in many central nervous system (CNS) active compounds, making this derivative particularly relevant for neuroscience research .

Material Science

The unique structural features of 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester make it suitable for creating novel materials with specific functionalities. It has applications in the development of polymers used in drug delivery systems, where the piperazine moiety can contribute to controlled release properties .

SupplierProduct NumberPurityLead TimePackage Sizes
Aladdin ScientificALA-A183561≥96%8-12 weeks250mg, 1g, 5g, 25g
Crescent ChemicalBBO000513-1GNot specifiedNot specified1g
Chemable1845ENot specifiedInquiry required1g, 5g, 10g, 25g
Veg PharmNot specifiedNot specifiedOn requestOn request

These suppliers cater to research laboratories, pharmaceutical manufacturing, and industrial applications, with restrictions against medical or consumer use .

SupplierPackage SizePrice (USD)
Aladdin Scientific250mg$26.90
Aladdin Scientific1g$67.90
Aladdin Scientific5g$200.90
Aladdin Scientific25g$655.90
Crescent Chemical1g$358.57
Chemable1g$37.00
Chemable5g$112.00
Chemable10g$167.00
Chemable25g$335.00

This pricing information indicates significant variation between suppliers, which may reflect differences in purity, manufacturing processes, or market positioning .

Global Trade and Regulatory Aspects

Import/Export Patterns

Piperazine derivatives, including 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester, are subject to international trade regulations. India is a major importer of piperazine compounds, as evidenced by import data showing 628 shipments under HSN Code 29339900. The United States and Denmark are also significant importers of these compounds .

China, the United States, and Germany are reported as the primary sources of piperazine compound imports to India. This global trade pattern reflects the importance of these compounds in pharmaceutical research and development worldwide .

Related Compounds and Structural Analogs

Structural Variants

Several structural analogs of 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester exist, including:

  • 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester (C17H27N3O2, MW: 305.42), which contains an additional methylene group in the linker between the piperazine and phenyl rings

  • 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester (C15H23N3O2), which lacks the methylene linker between the piperazine and phenyl rings

  • 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, which contains additional functional groups and is used as an intermediate in the synthesis of oxazolidinone antimicrobials

These structural variants offer different chemical reactivity profiles and biological properties, expanding the toolkit available to researchers in medicinal chemistry and pharmaceutical development.

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